Ethyl formimidate hydrochloride
Overview
Description
Ethyl formimidate hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and their reactions are discussed, which can provide insights into the behavior of similar formimidate structures. For instance, ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]pyrimidin-5-yl)formimidate is studied for its reactivity with various hydrazines, leading to different thieno[2,3-d]pyrimidine derivatives . This suggests that ethyl formimidate compounds can be reactive towards nucleophiles and can undergo transformations under certain conditions.
Synthesis Analysis
The synthesis of related compounds involves the reaction of formimidate groups with other reagents. For example, ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate is used as a precursor for the synthesis of 3-amino-1H-1,2,4-triazoles, indicating that formimidate compounds can be intermediates in the synthesis of heterocyclic compounds . Similarly, ethylenebis(N-methylimidazolium) chlorochromate is synthesized from N-methylimidazole and 1,2-dibromoethane, followed by treatment with CrO3, showing that imidazolium-based formimidates can be prepared and used as reagents .
Molecular Structure Analysis
The molecular structure of formimidate derivatives can be complex, as seen in the iron(II) chloride complexes derived from aryliminoethyl-arylimino-trihydroquinolines, which adopt a distorted bipyramidal coordination geometry . This indicates that formimidate compounds can form stable complexes with metals, which could be relevant for ethyl formimidate hydrochloride as well.
Chemical Reactions Analysis
Chemical reactions involving formimidate compounds are diverse. The reaction of ethyl formimidate derivatives with alkyl- and arylhydrazines can lead to hydrolysis or the formation of modified heterocycles . Additionally, the reaction with carbonyl compounds in the presence of a base can result in Schiff base formation and intramolecular hydrolysis . These studies demonstrate the reactivity of formimidate groups and their potential to undergo various chemical transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of ethyl formimidate hydrochloride are not directly discussed, the properties of related compounds can provide some context. Ionic liquids such as 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide exhibit ion-pair formation, which is influenced by temperature and solvent environment . This suggests that formimidate compounds might also display unique physical properties, such as hydrogen bonding capabilities and solubility characteristics, which could be influenced by their ionic nature and the presence of substituents.
Scientific Research Applications
It serves as a starting material in the synthesis of N-aryl or N-benzyl-N'-(2-amino-1,2-dicyanovinyl)formamidines, prepared by reacting with aromatic amines at room temperature (Yahyazadeh & Booth, 2001).
Ethyl formimidate hydrochloride reacts with dichloroketene to produce a variety of complex compounds including ethoxy pyrido[1, 2-a]pyrimidin-4(4H)-ones and azetidinones (Katagiri, Niwa, & Kato, 1983).
It is used in reactions with alkyl- and arylhydrazines to form modified thieno[2,3-d]pyrimidines and dipyrimidin-4-ones (Tumkevičius, 1994).
Its reaction with diketene leads to the formation of pyrido[1, 2-a]pyrimidin-4-one derivatives, demonstrating its utility in synthesizing pyrimidine-based structures (Kato & Masuda, 1975).
It is instrumental in the synthesis of 1.3.4-oxadiazoles from ethyl 2- or 3-acylaminoimidate hydrochlorides (Kraft, Paul, & Hilgetag, 1971).
Ethyl formimidate hydrochloride is crucial in the synthesis of 1,5-diaminoimidazoles and 6-carbamoyl-1,2-dihydropurines (Alves et al., 1992).
Its reaction with Grignard reagents demonstrates a new approach to electrophilic amination (Zawadzki, 1988).
Safety And Hazards
Ethyl formimidate hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
ethyl methanimidate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO.ClH/c1-2-5-3-4;/h3-4H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUTTYRVDANTBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503221 | |
Record name | Ethyl methanimidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl formimidate hydrochloride | |
CAS RN |
16694-46-5 | |
Record name | Methanimidic acid, ethyl ester, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16694-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 102062 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016694465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16694-46-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102062 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl methanimidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl formimidate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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